molecular formula C13H15ClN2O3 B1404533 tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate CAS No. 1375302-20-7

tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No.: B1404533
CAS No.: 1375302-20-7
M. Wt: 282.72 g/mol
InChI Key: SZDLEHWXADXNLS-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a chloro substituent, and a naphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Introduction of the Chloro Group: Chlorination of the naphthyridine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology and Medicine:

  • Investigated for potential antimicrobial and anticancer activities.
  • Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and carbonyl groups may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

    2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: Lacks the tert-butyl ester group.

    Tert-butyl 2-chloro-8-oxo-1,7-naphthyridine-7(8H)-carboxylate: Similar structure but different substitution pattern.

Uniqueness:

  • The presence of the tert-butyl ester group provides unique steric and electronic properties.
  • The chloro substituent enhances its reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-7-6-8-4-5-9(14)15-10(8)11(16)17/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDLEHWXADXNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
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tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
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tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
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tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
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tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

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